N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Overview
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a useful research compound. Its molecular formula is C19H15BrFNO3S and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide is 434.99401 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Nonnucleoside Inhibitor for Cytomegalovirus A study by Buerger et al. (2001) described a compound structurally analogous to N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide, showing inhibition of cytomegalovirus (CMV) replication, highlighting its potential in antiviral therapy.
Fuel Cell Application Einsla et al. (2005) conducted research on sulfonated naphthalene dianhydride based polyimide copolymers Einsla et al. (2005), which could be relevant to the chemical structure , for use in fuel cell applications, showcasing the compound's versatility in energy technology.
Radiopharmaceutical Synthesis In the field of radiopharmaceuticals, Klok et al. (2006) discussed the synthesis of a compound with similarities to N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide, underscoring its use in medical imaging and diagnostics Klok et al. (2006).
Pharmacokinetic Study in Rats Wu et al. (2006) explored the pharmacokinetics and metabolism of a similar compound in rats, indicating potential therapeutic applications and insights into drug metabolism Wu et al. (2006).
Genetically Encoded Fluorescent Amino Acid Summerer et al. (2006) reported on a fluorescent amino acid related to N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide, highlighting its application in studying protein structure and dynamics Summerer et al. (2006).
Chemical Synthesis and Application in Click Chemistry Leng and Qin (2018) developed a new fluorosulfonylation reagent, demonstrating the compound's potential in synthetic chemistry and click chemistry applications Leng & Qin (2018).
Fluorination of Aromatic Hydrocarbons Borodkin et al. (2010) studied the fluorination of aromatic compounds, which may relate to the chemical properties of N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide Borodkin et al. (2010).
TRPV1 Antagonists in Pain Management Ann et al. (2016) discussed the development of TRPV1 antagonists, which could be structurally related to the compound , for pain management applications Ann et al. (2016).
Fluoride Ion Sensing in Water Hirai et al. (2016) synthesized derivatives for sensing fluoride ions in water, suggesting the compound's potential in environmental monitoring Hirai et al. (2016).
Polyimide Membranes for Gas Separation Tanaka et al. (2006) investigated sulfonated polyimide membranes for gas separation, highlighting the relevance of similar compounds in industrial applications Tanaka et al. (2006).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-naphthalen-2-ylsulfonylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFNO3S/c20-15-6-8-18(17(21)12-15)22-19(23)9-10-26(24,25)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUXYRVCJWRWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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